5-[[2-(Acetyloxy)acetyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride 5-[[2-(Acetyloxy)acetyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride
Brand Name: Vulcanchem
CAS No.: 78314-12-2
VCID: VC21140124
InChI: InChI=1S/C12H6Cl2I3NO5/c1-3(19)23-2-4(20)18-10-8(16)5(11(13)21)7(15)6(9(10)17)12(14)22/h2H2,1H3,(H,18,20)
SMILES: CC(=O)OCC(=O)NC1=C(C(=C(C(=C1I)C(=O)Cl)I)C(=O)Cl)I
Molecular Formula: C12H6Cl2I3NO5
Molecular Weight: 695.8 g/mol

5-[[2-(Acetyloxy)acetyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride

CAS No.: 78314-12-2

Cat. No.: VC21140124

Molecular Formula: C12H6Cl2I3NO5

Molecular Weight: 695.8 g/mol

* For research use only. Not for human or veterinary use.

5-[[2-(Acetyloxy)acetyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride - 78314-12-2

Specification

CAS No. 78314-12-2
Molecular Formula C12H6Cl2I3NO5
Molecular Weight 695.8 g/mol
IUPAC Name [2-(3,5-dicarbonochloridoyl-2,4,6-triiodoanilino)-2-oxoethyl] acetate
Standard InChI InChI=1S/C12H6Cl2I3NO5/c1-3(19)23-2-4(20)18-10-8(16)5(11(13)21)7(15)6(9(10)17)12(14)22/h2H2,1H3,(H,18,20)
Standard InChI Key PQZLQOGLMSANKA-UHFFFAOYSA-N
SMILES CC(=O)OCC(=O)NC1=C(C(=C(C(=C1I)C(=O)Cl)I)C(=O)Cl)I
Canonical SMILES CC(=O)OCC(=O)NC1=C(C(=C(C(=C1I)C(=O)Cl)I)C(=O)Cl)I

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator